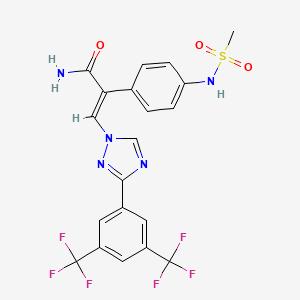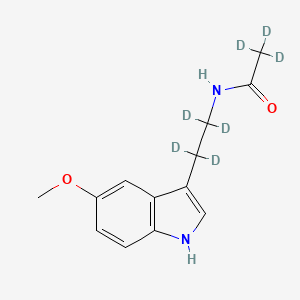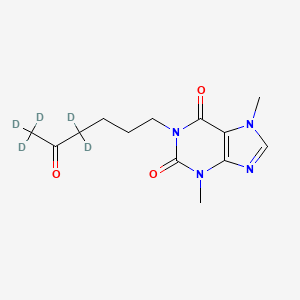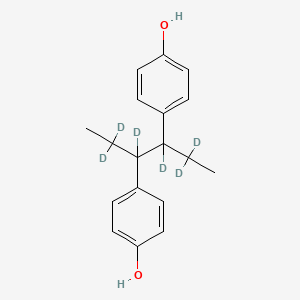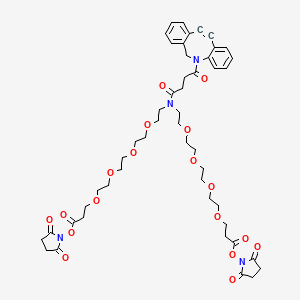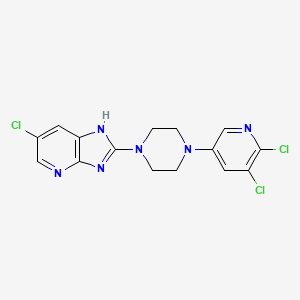
HIV-1 inhibitor-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-38 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-38 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
HIV-1 inhibitor-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity.
科学的研究の応用
HIV-1 inhibitor-38 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HIV-1 replication and to identify potential targets for antiviral therapy.
Medicine: The compound is evaluated in preclinical and clinical studies for its potential as a therapeutic agent for treating HIV-1 infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and formulations.
作用機序
HIV-1 inhibitor-38 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The molecular targets involved include the active site of the integrase enzyme and specific amino acid residues critical for its catalytic activity. By blocking this essential step in the viral life cycle, this compound effectively inhibits viral replication and reduces the viral load in infected individuals.
類似化合物との比較
HIV-1 inhibitor-38 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure and potentially improved pharmacokinetic properties. The following table highlights some key differences:
| Compound | Unique Features |
|---|---|
| Raltegravir | First FDA-approved integrase inhibitor |
| Elvitegravir | Requires boosting with cobicistat |
| Dolutegravir | High barrier to resistance |
| Bictegravir | Co-formulated with emtricitabine and tenofovir |
| Cabotegravir | Long-acting injectable formulation |
| This compound | Novel chemical structure, potential for improved pharmacokinetics |
特性
分子式 |
C15H13Cl3N6 |
|---|---|
分子量 |
383.7 g/mol |
IUPAC名 |
6-chloro-2-[4-(5,6-dichloropyridin-3-yl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22) |
InChIキー |
QJCZBXWNWNYDBM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




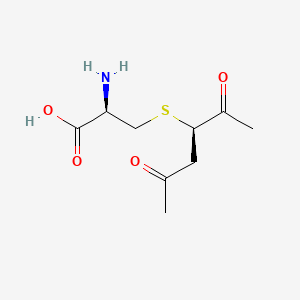
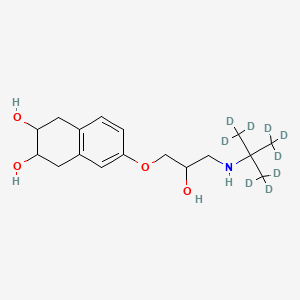


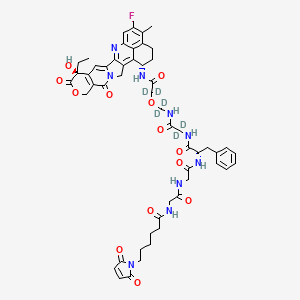
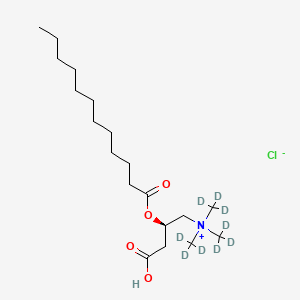
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
